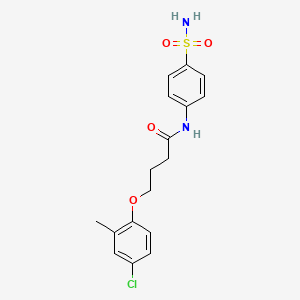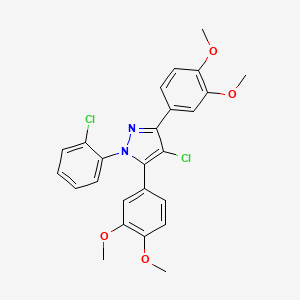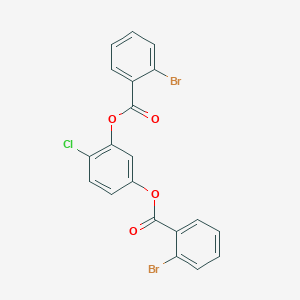
(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with malononitrile and furfural under basic conditions to form the desired pentadienamide structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
(2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE involves its interaction with specific molecular targets. The cyano group and furan ring are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes.
類似化合物との比較
Similar Compounds
(2E,4E)-N~1~-(3-BROMOPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE: Similar structure but with a bromine atom instead of chlorine.
(2E,4E)-N~1~-(3-METHOXYPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential bioactivity. This makes it distinct from its analogs with different substituents.
特性
分子式 |
C16H11ClN2O2 |
|---|---|
分子量 |
298.72 g/mol |
IUPAC名 |
(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-5-2-6-14(10-13)19-16(20)12(11-18)4-1-7-15-8-3-9-21-15/h1-10H,(H,19,20)/b7-1+,12-4+ |
InChIキー |
YSRBUMJYCNZDJK-HOTXFKOVSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC=CC2=CC=CO2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887804.png)

![Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887808.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B10887815.png)
![3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one](/img/structure/B10887816.png)

![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10887826.png)
![Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10887848.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10887856.png)

![Methyl 6-tert-butyl-2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10887866.png)
![(2E)-3-(2-chlorophenyl)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10887879.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887886.png)
